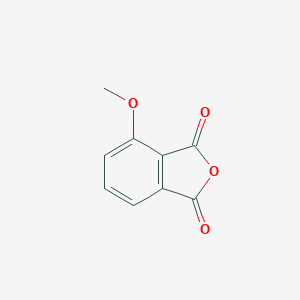

4-Methoxyisobenzofuran-1,3-dione

描述

4-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride (B1165640), is a solid, white crystalline compound with the chemical formula C₉H₆O₄ and a molecular weight of 178.14 g/mol . biosynth.comcymitquimica.com Its structure is characterized by a benzene (B151609) ring fused to a furan (B31954) ring, with two ketone groups and a methoxy (B1213986) group attached. This compound belongs to a class of molecules known as isobenzofuran-1,3-diones, which are widely recognized as important building blocks in organic synthesis. bldpharm.com

** interactive data table based on the data in the text**

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆O₄ |

| Molecular Weight | 178.14 g/mol |

| Appearance | Solid |

| CAS Number | 14963-96-3 |

Isobenzofuran-1,3-dione scaffolds, commonly known as phthalic anhydrides, are foundational to modern organic chemistry. Their significance lies in their reactivity as electrophiles, making them excellent precursors for a wide array of chemical transformations. They are instrumental in the synthesis of polymers, particularly as hardeners in epoxy resins, and in the creation of hyperbranched polyimides which exhibit enhanced solubility and thermal stability.

The isobenzofuran-1,3-dione framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govresearchgate.netmdpi.com This structural motif is a key component in the synthesis of various heterocyclic compounds, which are integral to the development of new pharmaceutical agents and industrial chemicals. nih.govnih.gov The versatility of this scaffold allows for the introduction of various functional groups, enabling the fine-tuning of the resulting molecule's properties for specific applications, including the synthesis of dyestuffs and antibiotics. biosynth.com

Research into phthalic anhydride derivatives has a long history, with early work focusing on their synthesis and basic reactivity. The synthesis of substituted phthalic anhydrides, such as the methylated analogue 4-methylphthalic anhydride, has been explored through various methods, including the Diels-Alder reaction followed by dehydrogenation. google.comprepchem.com These early studies laid the groundwork for the development of more complex synthetic methodologies.

More contemporary research has focused on developing more efficient and environmentally friendly synthetic routes. For instance, a one-step, catalyst-free synthesis of substituted isobenzofuran-1,3-diones from indane derivatives has been developed using subcritical water as a reaction medium. researchgate.net This highlights the ongoing efforts to improve the synthesis of these valuable compounds. The utility of these compounds has expanded from traditional applications like resin production to more advanced uses in biomedical engineering for creating biocompatible materials.

The primary rationale for studying this compound stems from the unique electronic and steric properties conferred by the methoxy group. This substituent can influence the reactivity of the anhydride ring and the properties of the final products.

Key Research Objectives:

Synthesis of Novel Compounds: A major objective is the use of this compound as a starting material for the synthesis of new and complex molecules, including pharmaceuticals, agrochemicals, and functional materials. biosynth.comgoogle.com Its role as an intermediate is crucial in the production of antibiotics and synthetic dyestuffs. biosynth.com

Development of Advanced Polymers: Researchers are exploring its use in creating high-performance polymers with specific thermal and mechanical properties. The methoxy group can enhance solubility and modify the polymer's characteristics.

Exploration of Reaction Mechanisms: Understanding the influence of the methoxy group on the reaction pathways of the isobenzofuran-1,3-dione scaffold is a fundamental research goal. This knowledge is essential for designing more efficient and selective synthetic transformations.

Catalysis: The development of novel catalytic systems for the synthesis and modification of this compound and its derivatives is an active area of research. This includes the use of palladium-catalyzed reactions for creating complex molecular architectures. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKJKLCCCGDNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303027 | |

| Record name | 3-methoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14963-96-3 | |

| Record name | 14963-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14963-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyisobenzofuran 1,3 Dione

Biorenewable Resource-Based Synthesis of 4-Methoxyisobenzofuran-1,3-dione

The increasing demand for sustainable chemical processes has driven research into the use of renewable biomass as a starting material for valuable chemical compounds.

Cashew Nut Shell Liquid (CNSL) is an abundant and renewable byproduct of the cashew industry, rich in phenolic lipids. nih.govsemanticscholar.orgrsc.org The primary component of CNSL is anacardic acid, a salicylic (B10762653) acid derivative featuring a long alkyl chain. mdpi.com The inherent structure of anacardic acid, containing both carboxylic acid and phenol (B47542) functional groups, makes it a versatile and attractive starting material for the synthesis of more complex molecules, including isobenzofuranones. nih.govmdpi.comnih.gov

The general strategy involves using anacardic acid as a synthon to construct the core isobenzofuranone structure. nih.gov While anacardic acids themselves are bioactive, their structural modification through synthetic methods can lead to a diverse range of compounds. nih.gov The isolation of anacardic acid from CNSL is a critical first step, commonly achieved by precipitating it as calcium anacardate, which is then treated with acid to yield the purified anacardic acid. mdpi.comnih.govmdpi.com Although direct synthesis of this compound from anacardic acid is not extensively detailed, the successful synthesis of other substituted isobenzofuranones from this precursor demonstrates the viability of this bio-based approach. nih.gov

Total synthesis is a field of chemistry dedicated to the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available precursors. nih.gov A multi-step total synthesis of this compound would involve a strategically planned sequence of reactions to build the target molecule. This approach allows for precise control over the molecular architecture. nih.gov

For instance, a hypothetical synthesis could start from a simple, naturally derived aromatic compound like isovanillin. nih.gov The process would involve a series of chemical transformations to introduce the necessary functional groups and construct the final dione (B5365651) ring system. Strategies employed in such syntheses often include cascade reactions, transition-metal catalysis, and asymmetric organocatalysis to achieve high efficiency and stereoselectivity. nih.gov The complexity of total synthesis provides a powerful toolkit for creating not just the target molecule but also various analogues for further study. researchgate.net

Established Chemical Synthesis Routes to this compound

Conventional organic synthesis provides reliable and well-documented methods for producing aromatic anhydrides like this compound.

A primary and straightforward method for synthesizing cyclic anhydrides is the intramolecular dehydration of the corresponding dicarboxylic acid. In this case, this compound is prepared from its precursor, 3-methoxyphthalic acid. This reaction involves the removal of one molecule of water from the two carboxylic acid groups to form the five-membered anhydride (B1165640) ring.

The cyclization is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride or triflic anhydride. nih.gov This type of intramolecular dehydrative cyclization is a fundamental transformation in organic chemistry used to create various cyclic structures, including oxacycles. researchgate.netnih.gov The efficiency of the process can be influenced by the specific reaction conditions and the nature of the substituents on the aromatic ring.

While hydrogenation of a pre-formed phthalic anhydride would typically lead to its reduction, certain synthetic strategies utilize a hydrogenation step to create a stable intermediate that is subsequently converted to the desired aromatic anhydride. nih.gov A novel, three-step route has been developed that starts with biobased furanics. nih.govuu.nl

The sequence is as follows:

Diels-Alder Reaction: A biomass-derived furan (B31954) compound reacts with a dienophile (e.g., maleic anhydride) to form an oxabicyclic adduct. nih.govresearchgate.net

Hydrogenation: The resulting adduct is often unstable and prone to a retro-Diels-Alder reaction. To prevent this, the adduct undergoes a mild hydrogenation step, which stabilizes the intermediate. nih.govuu.nl

Aromatization: The stable, hydrogenated intermediate is then subjected to a one-pot, liquid-phase dehydration and dehydrogenation process to yield the final substituted phthalic anhydride. nih.gov This final step often uses a combination of an acidic catalyst (like a zeolite) and a metal on a carbon support (such as Pd/C). nih.govuu.nl

This method represents an innovative pathway to renewable aromatic chemicals, including substituted phthalic anhydrides. nih.gov

Table 1: Aromatization of Hydrogenated Adduct to 3-Methylphthalic Anhydride This table illustrates the final aromatization step in a related synthesis, demonstrating the principle of the methodology.

| Entry | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Yield of 3-Methylphthalic Anhydride (%) |

| 1 | H-Y | 200 | 24 | 24 | - |

| 2 | H-Y + Pd/C | 200 | 24 | 100 | 56 |

Data adapted from a study on the synthesis of 3-methylphthalic anhydride, which follows the same reaction principle. uu.nl

Catalytic and Advanced Synthesis Approaches for this compound

Modern synthetic chemistry offers advanced catalytic methods that can improve efficiency, selectivity, and environmental footprint. Transition-metal catalysis, particularly with palladium, is a powerful tool for constructing furan-based ring systems. rsc.orgnih.gov For example, palladium-catalyzed coupling reactions can be used to assemble precursors that are then cyclized to form the benzofuran (B130515) core. nih.gov

Another advanced approach involves the use of subcritical water as a reaction medium. researchgate.net Research has shown that substituted isobenzofuran-1,3-diones can be synthesized in a single, catalyst-free step from indane derivatives. researchgate.net This method utilizes molecular oxygen, which is highly soluble in subcritical water, as an oxidant. researchgate.net This process is considered environmentally benign, simple, and economical. researchgate.net Furthermore, catalytic cascade reactions, sometimes employing organocatalysts like L-proline, have been developed for the asymmetric synthesis of related isobenzofuran (B1246724) structures, highlighting the potential for catalytic routes to produce chiral and highly functionalized derivatives. nih.gov

Metal-Catalyzed Transformations in the Synthesis of this compound

Transition metal-catalyzed reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. nih.gov While specific literature on the metal-catalyzed synthesis of this compound is not extensively detailed, analogous transformations for related isobenzofuranone and benzofuran structures provide a strong basis for potential synthetic routes.

Palladium and copper catalysts are frequently employed in the formation of furan and benzofuran rings. For instance, the palladium-catalyzed synthesis of isobenzofuran-1(3H)-ones has been reported, demonstrating the utility of this approach. researchgate.net A notable strategy involves the palladium/copper-catalyzed Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans. nih.gov This methodology could potentially be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.

Another relevant metal-catalyzed approach is the reverse hydrogenolysis process catalyzed by palladium on carbon (Pd/C) for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and olefins. evitachem.comrsc.org This reaction proceeds without the need for external oxidants, presenting a green and atom-economical pathway. The principles of this catalytic system could inform the design of a synthesis for this compound.

The following table summarizes representative metal-catalyzed reactions that could be analogous to the synthesis of this compound.

| Catalyst System | Reactants | Product Type | Reference |

| PdCl₂(PPh₃)₂ / CuI | o-Iodoanisoles, Terminal Alkynes | 2,3-Disubstituted Benzo[b]furans | nih.gov |

| Pd/C | 2-Hydroxy-1,4-naphthoquinones, Olefins | Naphtho[2,3-b]furan-4,9-diones | evitachem.comrsc.org |

| Copper/Palladium | Benzoic Acids, Propiophenones | Isobenzofuranones | researchgate.net |

These examples underscore the potential for developing a robust, metal-catalyzed synthesis of this compound, likely involving palladium or copper catalysts to facilitate key bond-forming and cyclization steps.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. hakon-art.comwjarr.com The application of microwave irradiation is particularly well-suited for the synthesis of heterocyclic compounds, including phthalic anhydride derivatives.

The synthesis of phthalimides from phthalic anhydrides under microwave irradiation has been shown to be highly efficient, often proceeding in quantitative yields within seconds and without the need for a solvent. These rapid, solvent-free conditions represent a significant improvement over classical methods that require prolonged heating. Such protocols could be directly applicable to the synthesis of this compound from a suitable precursor.

For example, the microwave-assisted synthesis of 4-phenylethynylphthalic anhydride has been successfully demonstrated, highlighting the utility of this technology for preparing substituted phthalic anhydrides. asianpubs.org Similarly, the synthesis of isobenzofuran-1(3H)-ones has been achieved using a microwave-assisted, solvent-free method with sulphamic acid as a catalyst, significantly reducing reaction times compared to conventional heating. researchgate.net

The table below outlines key features of microwave-assisted synthesis relevant to the preparation of this compound.

| Reaction Type | Key Advantages | Typical Conditions | Reference |

| Phthalimide (B116566) Synthesis | Rapid reaction, High yield, Solvent-free | Microwave irradiation, Catalytic DMF | |

| Substituted Phthalic Anhydride Synthesis | Accelerated reaction | Microwave irradiation | asianpubs.org |

| Isobenzofuran-1(3H)-one Synthesis | Reduced reaction time | Microwave irradiation, Sulphamic acid catalyst, Solvent-free | researchgate.net |

These findings strongly suggest that a microwave-assisted protocol could be a highly effective and environmentally benign method for the synthesis of this compound.

Chromatographic and Isolation Techniques for Pure this compound

The purification of the final product is a critical step in any synthetic procedure to ensure the removal of unreacted starting materials, catalysts, and byproducts. For a compound like this compound, chromatographic techniques are indispensable for achieving high purity.

Column chromatography over silica (B1680970) gel is a standard and effective method for the purification of isobenzofuran and its derivatives. nih.gov The choice of eluent, typically a mixture of non-polar and polar solvents such as cyclohexane (B81311) and ethyl acetate, is crucial for achieving good separation. nih.gov

High-performance liquid chromatography (HPLC) offers a more powerful technique for both analytical and preparative-scale purification of phthalic anhydride derivatives. nih.gov Reversed-phase HPLC, often using a C18 column, is a common choice. epa.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or perchloric acid to improve peak shape and resolution. epa.govsielc.com

The following table summarizes common chromatographic techniques applicable to the purification of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

| Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate | Preparative Purification | nih.gov |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with Acid Modifier | Analytical and Preparative Purification | epa.govsielc.com |

| Thin-Layer Chromatography (TLC) | Silica Gel G | Benzene (B151609)/Methanol | Reaction Monitoring and Purity Check |

The selection of the appropriate chromatographic method and conditions will depend on the scale of the synthesis and the nature of the impurities present in the crude product. A combination of these techniques may be necessary to obtain this compound of the desired purity.

Chemical Reactivity and Mechanistic Pathways of 4 Methoxyisobenzofuran 1,3 Dione

Ring-Opening Reactions of the 4-Methoxyisobenzofuran-1,3-dione Anhydride (B1165640) Moiety

The anhydride group in this compound is susceptible to nucleophilic attack, leading to the opening of the heterocyclic ring. This reactivity is central to its application in polymerization and in the synthesis of various small molecules.

Investigations into Ring-Opening Polymerization (ROP) Initiated by this compound

Ring-opening polymerization (ROP) is a significant class of polymerization wherein a cyclic monomer is opened to form a linear polymer. researchgate.net While specific studies focusing exclusively on the ROP of this compound are not extensively detailed in the provided results, the general principles of ROP of cyclic anhydrides can be applied to understand its potential behavior. ROP can be initiated through various mechanisms, including anionic, cationic, and radical pathways. researchgate.netnih.gov

The mechanism of ROP for cyclic monomers like this compound is dictated by the nature of the initiator and the monomer itself.

Anionic ROP: Anionic polymerization of cyclic monomers is a well-established method. researchgate.net For anhydrides, this would typically involve a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to ring opening and the formation of a propagating carboxylate anion.

Cationic ROP: Cationic ring-opening polymerization (CROP) is another important pathway, often initiated by strong acids or electrophiles. researchgate.netmdpi.com In the case of this compound, a Brønsted or Lewis acid could protonate or coordinate to one of the carbonyl oxygens, activating the carbonyl group towards nucleophilic attack by another monomer molecule. This process can lead to the formation of polyesters. Studies on the cationic ROP of other cyclic monomers, such as cyclosiloxanes and 1,3-dioxolane, demonstrate the versatility of this approach. mdpi.comorientjchem.org

Radical ROP: Radical ring-opening polymerization (RROP) offers a pathway to polymers that cannot be obtained through conventional chain polymerization. researchgate.net While less common for anhydrides, it involves the generation of a radical that can add to the monomer, inducing ring opening.

This compound has the potential to be used in copolymerization reactions to introduce specific functionalities into the polymer backbone. Anionic and cationic copolymerization techniques have been successfully employed for various monomers, including diisopropenylbenzenes, styrenes, and dienes. researchgate.netresearchgate.netrsc.org The reactivity of the anhydride monomer relative to other comonomers would determine the resulting copolymer structure, which could range from random to blocky or alternating. For instance, the anionic copolymerization of monomers with different reactivities can lead to gradient or alternating copolymers by carefully controlling the reaction conditions. researchgate.net

Nucleophilic Acyl Substitution Reactions with Alcohols and Amines

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including anhydrides. masterorganicchemistry.comunizin.orglibretexts.org This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comunizin.org

When this compound reacts with alcohols (alcoholysis), the anhydride ring opens to form a monoesterified phthalic acid derivative. uobabylon.edu.iq Similarly, reaction with amines (aminolysis) leads to the formation of a phthalamic acid derivative. uobabylon.edu.iq These reactions are foundational for the synthesis of more complex molecules. The direct conversion of carboxylic acids to amides can be challenging due to the basicity of amines, but coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation by activating the carboxylic acid. libretexts.org

Derivatization and Functionalization Strategies of this compound

The reactivity of the anhydride moiety allows for the synthesis of a wide array of derivatives, with phthalimides being a particularly important class.

Synthesis of Phthalimide (B116566) Derivatives from this compound

Phthalimides are a significant class of compounds in organic and medicinal chemistry, known for a wide range of biological activities. mdpi.comnih.gov They are commonly synthesized from phthalic anhydride or its derivatives through reaction with primary amines. derpharmachemica.comresearchgate.net The synthesis of phthalimide derivatives from this compound would proceed via the initial ring-opening by the amine to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization, usually upon heating, to form the imide ring.

Various methods have been developed for the synthesis of N-substituted phthalimides, including traditional heating in a solvent like acetic acid or using microwave irradiation to accelerate the reaction. derpharmachemica.comresearchgate.net The reaction of phthalic anhydride with various amines, such as aminoethanol, aminopropanol, and aminoethyl morpholine, has been shown to produce the corresponding N-substituted phthalimides in good yields. derpharmachemica.com

Table 1: Examples of Phthalimide Derivative Synthesis

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Phthalic anhydride | Aminoethanol | 2-(hydroxyethyl)isoindoline-1,3-dione | 64 | derpharmachemica.com |

| Phthalic anhydride | Aminopropanol | 2-(3-hydroxypropyl)isoindoline-1,3-dione | 88 | derpharmachemica.com |

| Phthalic anhydride | Amino ethyl morpholine | 2-(2-morpholinoethyl)isoindoline-1,3-dione | 62 | derpharmachemica.com |

This table presents examples of phthalimide synthesis from unsubstituted phthalic anhydride, illustrating the general reaction applicable to this compound.

The synthesis of more complex phthalimide derivatives often involves multi-step procedures. For instance, 2-(4-acetyl-phenyl)-isoindoline-1,3-dione can be reacted with primary amines to yield various isoindoline-1,3-dione derivatives. nih.gov Similarly, reactions with hydrazines can produce hydrazono-substituted phthalimides. nih.gov

Selective Functionalization of the Aromatic Ring System

The aromatic ring of this compound, also known as 4-methoxyphthalic anhydride, is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group (-OCH₃). Quantum chemistry studies on related phthalic anhydrides show that the 4-position is the most probable site for electrophilic attack in the unsubstituted parent molecule. ariel.ac.il The presence of a strong activating group, such as the methoxy group at this position, further enhances the reactivity of the molecule towards electrophiles and governs the positional selectivity of the substitution. ariel.ac.il

The -OCH₃ group is an ortho, para-director. In this molecule, the positions ortho to the methoxy group are C-3 and C-5, and the position para is C-7. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the C-3, C-5, and C-7 positions, with the precise outcome influenced by steric hindrance and the specific reaction conditions. For instance, the introduction of a dimethylamino group at the 4-position of phthalic anhydride has been shown to significantly increase the molecule's propensity for electrophilic substitution with high positional selectivity. ariel.ac.il A similar effect is anticipated for the 4-methoxy derivative. The use of shape-selective catalysts, such as zeolites, can be employed to favor the formation of specific regioisomers, often promoting para-substitution where applicable. rsc.org

Cycloaddition Chemistry of Isobenzofuranone Derivatives

The anhydride ring in this compound contains a carbon-carbon double bond within the furanone ring system, making it an active participant in cycloaddition reactions, where it typically functions as a dienophile or a dipolarophile.

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. In this type of reaction, a conjugated diene reacts with a dienophile. Phthalic anhydrides and their derivatives are effective dienophiles due to the electron-withdrawing nature of the anhydride group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond.

A classic example involves the reaction of a diene, such as 1,3-butadiene, with an anhydride dienophile like maleic anhydride to form a cyclohexene (B86901) derivative. youtube.com The reaction proceeds through a concerted [4+2] cycloaddition mechanism. youtube.comyoutube.com While specific studies on this compound as a dienophile are not prevalent, its reactivity can be inferred from that of maleic anhydride and other substituted phthalic anhydrides. The reaction of this compound with a conjugated diene would be expected to yield a substituted cyclohexene-dicarboxylic anhydride adduct. The reaction is typically stereospecific, with a preference for the endo transition state, which is favored by secondary orbital interactions. youtube.com

Diene + Substituted Phthalic Anhydride → Diels-Alder Adduct

Substituted phthalic anhydrides can be synthesized via a Diels-Alder reaction followed by a dehydrogenation step. For example, 4-methylphthalic anhydride is prepared from the adduct of isoprene (B109036) and maleic anhydride. google.com

1,3-Dipolar Cycloaddition Reactions with Related Mesoionic Systems

This compound can also act as a dipolarophile in 1,3-dipolar cycloadditions, which are reactions between a 1,3-dipole and a π-system to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com This reaction, often referred to as the Huisgen cycloaddition, is a concerted, stereoconservative process. organic-chemistry.org

Research has demonstrated that phthalic anhydrides undergo 1,3-dipolar cycloaddition with azomethine ylides. rsc.org In these reactions, the azomethine ylide (the 1,3-dipole) reacts with the double bond of the phthalic anhydride (the dipolarophile) to produce unstable spiro(isobenzofuran-1,5'-oxazolidin)-3-ones. These intermediates can be subsequently reduced to afford stable 1(3H)-isobenzofuranone derivatives. rsc.org The electron-withdrawing character of the anhydride moiety makes the double bond electron-deficient and thus a good reaction partner for electron-rich 1,3-dipoles. organic-chemistry.org

The table below summarizes the 1,3-dipolar cycloaddition of various substituted phthalic anhydrides with an N-benzylazomethine ylide, followed by reduction. rsc.org

| Entry | Phthalic Anhydride Substituent | Product | Overall Yield (%) |

| 1 | H | 2-Benzyl-2,3,3a,4-tetrahydro-8H-furo[3,4-b]pyrrol-6(5H)-one | 78 |

| 2 | 4-Methyl | 2-Benzyl-5-methyl-2,3,3a,4-tetrahydro-8H-furo[3,4-b]pyrrol-6(5H)-one | 72 |

| 3 | 4-Methoxy | 2-Benzyl-5-methoxy-2,3,3a,4-tetrahydro-8H-furo[3,4-b]pyrrol-6(5H)-one | 65 |

| 4 | 4-Nitro | 2-Benzyl-5-nitro-2,3,3a,4-tetrahydro-8H-furo[3,4-b]pyrrol-6(5H)-one | 85 |

| 5 | 4,5-Dichloro | 2-Benzyl-5,6-dichloro-2,3,3a,4-tetrahydro-8H-furo[3,4-b]pyrrol-6(5H)-one | 81 |

Elucidation of Reaction Mechanisms for this compound Transformations

The transformations of this compound are primarily governed by the reactivity of the cyclic anhydride functional group. Ring-opening reactions are among the most significant transformations.

The hydrolysis of a cyclic anhydride, such as phthalic anhydride, is a well-studied process that proceeds via nucleophilic attack of water on one of the carbonyl carbons. researchgate.netnih.gov This reaction can be catalyzed by general bases. acs.orgcapes.gov.br The mechanism involves the formation of a tetrahedral intermediate, which then collapses to open the ring and form the corresponding dicarboxylic acid (in this case, 3-methoxyphthalic acid). nih.gov Computational studies on the hydrolysis of cyclic anhydrides have detailed the reaction pathway, identifying the transition state geometries. nih.gov The process begins with the hydrogen bonding of a water molecule to the anhydride, which weakens the C-O bridge bond and culminates in the formation of two carboxylic acid groups. nih.gov The hydrolysis of related phthalamic acids is significantly faster than that of other amides, suggesting that the neighboring carboxylic acid group catalyzes the reaction through the intramolecular formation of a phthalic anhydride intermediate. researchgate.net

Another key transformation is the ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides to produce polyesters. rsc.orgnih.gov This process is typically catalyzed by metal complexes. Mechanistic studies have shown that the reaction can involve the ring-opening of the epoxide as the rate-determining step. nih.gov The anhydride then reacts with the resulting alkoxide to propagate the polymer chain.

The cycloaddition reactions discussed previously also have well-defined mechanisms. The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single, cyclic transition state. youtube.com Similarly, the Huisgen 1,3-dipolar cycloaddition is generally considered a concerted [π4s + π2s] cycloaddition. organic-chemistry.org

Advanced Spectroscopic Characterization of 4 Methoxyisobenzofuran 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of 4-Methoxyisobenzofuran-1,3-dione in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The aromatic region of the spectrum is of particular interest, displaying signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electron-withdrawing anhydride (B1165640) group and the electron-donating methoxy (B1213986) group.

For comparison, the aromatic protons of the parent compound, phthalic anhydride, appear as two multiplets around δ 8.0 ppm in DMSO-d₆. chemicalbook.com In this compound, the methoxy group (-OCH₃) introduces asymmetry and is expected to exhibit a sharp singlet, typically appearing in the δ 3.8-4.0 ppm range. pdx.edu The three aromatic protons (H-5, H-6, and H-7) form a complex splitting pattern. Based on the analysis of the closely related 4-methylisobenzofuran-1,3-dione, the aromatic signals are expected between δ 7.8 and δ 7.9 ppm. researchgate.net The proton ortho to the methoxy group (H-5) would likely be shifted upfield, while the others would show characteristic ortho and meta couplings.

A representative, predicted ¹H NMR data set for this compound is detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| H-7 | ~7.85 | Doublet (d) | ~8.0 (ortho) |

| H-6 | ~7.80 | Triplet (t) | ~8.0 (ortho) |

| H-5 | ~7.40 | Doublet (d) | ~8.0 (ortho) |

| Note: This is a predicted data table based on analogous structures and general chemical shift principles. The solvent is assumed to be CDCl₃. |

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and insight into their chemical nature (alkoxy, aromatic, or carbonyl). For this compound, nine distinct signals are expected. The two carbonyl carbons of the anhydride group are the most deshielded, typically appearing in the range of δ 160-170 ppm. oregonstate.edu The carbon of the methoxy group is expected around δ 55-60 ppm. docbrown.info

The six aromatic carbons have chemical shifts spread across the aromatic region (δ 110-165 ppm). The carbon atom directly attached to the methoxy group (C-4) is significantly shielded by the oxygen's electron-donating effect and is expected to appear around δ 160 ppm. Conversely, the carbons of the anhydride ring (C-3a and C-7a) are deshielded. The chemical shifts for the parent phthalic anhydride show signals at approximately 162.8 ppm (carbonyls), 136.1 ppm, and 125.7 ppm. rsc.orghmdb.caspectrabase.com

A detailed assignment of the ¹³C NMR signals is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-1, C-3 (Carbonyls) | ~162 |

| C-4 (-OCH₃ attached) | ~160 |

| C-7a | ~138 |

| C-6 | ~137 |

| C-5 | ~122 |

| C-7 | ~118 |

| C-3a | ~116 |

| -OCH₃ | ~56 |

| Note: This is a predicted data table based on data for phthalic anhydride and known substituent effects. rsc.orgucl.ac.uk The solvent is assumed to be CDCl₃. |

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals, especially for complex spin systems.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. harvard.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their positions relative to each other. No correlation would be observed for the singlet methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). hmdb.ca An HSQC spectrum would definitively link each aromatic proton signal (H-5, H-6, H-7) to its corresponding carbon signal (C-5, C-6, C-7) and the methoxy protons to the methoxy carbon. The quaternary carbons (C-1, C-3, C-3a, C-4, C-7a) would be absent from this spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). hmdb.ca It is crucial for mapping the complete carbon skeleton. Key expected HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) showing a correlation to the C-4 carbon.

Aromatic proton H-5 showing correlations to C-4, C-7, and C-3a.

Aromatic proton H-7 showing correlations to C-5 and C-1.

These 2D NMR techniques, when used in concert, provide an interlocking web of correlations that allows for the complete and confident structural assignment of this compound and its derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation pattern under electron ionization (EI). The compound has a molecular formula of C₉H₆O₄, corresponding to a monoisotopic mass of approximately 178.0266 g/mol . bldpharm.comcymitquimica.com

The mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z = 178. The fragmentation is guided by the stable aromatic ring and the functional groups. Key fragmentation pathways for anhydrides and ethers can be predicted. libretexts.org

A plausible fragmentation pattern is outlined in the table below:

| m/z Value | Proposed Fragment | Proposed Neutral Loss |

| 178 | [C₉H₆O₄]⁺˙ (Molecular Ion) | N/A |

| 150 | [C₈H₆O₃]⁺˙ | CO |

| 133 | [C₈H₅O₂]⁺ | CHO or CO + H |

| 105 | [C₇H₅O]⁺ | CO₂ from m/z 133 |

| 77 | [C₆H₅]⁺ | CO from m/z 105 |

| Note: This table represents a predicted fragmentation pattern based on general principles of mass spectrometry. |

The initial loss of carbon monoxide (CO, 28 Da) is a common pathway for anhydrides. Subsequent fragmentations may involve the loss of the methoxy group or further decarbonylation, leading to characteristic aromatic ions.

Advanced Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for verifying the purity of this compound and for its isolation from reaction mixtures or natural sources.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for both the analytical determination of purity and the preparative isolation of this compound. The technique separates compounds based on their polarity.

A typical HPLC method would utilize a C18 (octadecylsilyl) stationary phase, which is nonpolar. epa.gov A polar mobile phase, usually a mixture of acetonitrile (B52724) and water, is used to elute the compounds. sielc.comsielc.com To ensure sharp peaks and reproducible retention times for the acidic anhydride and its potential hydrolysis product (3-methoxyphthalic acid), an acid modifier such as phosphoric acid or perchloric acid is often added to the mobile phase to suppress the ionization of any carboxylic acid groups. glsciences.comresearchgate.net Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores.

The table below outlines typical parameters for an analytical HPLC method.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm and 254 nm |

| Injection Volume | 10 µL |

| Note: These are representative conditions and may require optimization. epa.govsielc.comglsciences.com |

This method can be scaled up for preparative HPLC by using a larger diameter column and a higher flow rate, allowing for the purification of gram quantities of the compound. Method validation would involve assessing parameters like linearity, precision, accuracy, and recovery to ensure its reliability for quantitative analysis. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique in organic synthesis for its simplicity, speed, and high sensitivity. libretexts.org It is an indispensable tool for qualitatively monitoring the progress of chemical reactions and for identifying the optimal solvent system for the purification of products. libretexts.orgwpmucdn.com The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). libretexts.orgadvion.com

In the context of reactions involving this compound and its derivatives, TLC provides a rapid assessment of the consumption of starting materials and the formation of products. To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. rochester.edu A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to help differentiate the reactant from the product, especially when their retention factors (Rf) are similar. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase. Visualization of the separated spots is commonly achieved under UV light, as compounds containing aromatic rings and conjugated systems, such as isobenzofuran (B1246724) derivatives, are typically UV-active. wpmucdn.comlibretexts.org Alternatively, chemical staining agents like potassium permanganate (B83412) or p-anisaldehyde can be used. libretexts.org

The retention factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org A decrease in the intensity of the spot corresponding to the starting material and the appearance and intensification of a new spot for the product indicate the progression of the reaction.

For instance, in the synthesis of derivatives from isobenzofuran precursors, such as the hydrolysis of a nitrile to a carboxylic acid, TLC is crucial for marking the completion of the reaction. nih.gov The choice of the mobile phase is critical for achieving good separation. A common mobile phase for isobenzofuran derivatives might be a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent like ethyl acetate. nih.gov

Table 1: Illustrative TLC Data for a Reaction Involving an Isobenzofuran Derivative

| Compound | Mobile Phase (Toluene:Ethyl Acetate) | R_f Value | Visualization |

| Starting Material (e.g., Nitrile derivative) | 7.5 : 2.5 | 0.65 | UV Light |

| Product (e.g., Carboxylic acid derivative) | 7.5 : 2.5 | 0.30 | UV Light |

This data is illustrative for a reaction involving a derivative and is based on typical relative polarities. Actual R_f values are dependent on specific experimental conditions.

Furthermore, TLC is employed on a preparative scale (prep-TLC) to purify small quantities of compounds. libretexts.orgnih.gov After developing the plate, the separated band corresponding to the desired product is scraped from the plate, and the compound is extracted from the stationary phase with a suitable solvent.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical properties and intermolecular interactions in the crystal lattice. researchgate.netmdpi.com

While a specific crystal structure for this compound is not prominently available in the cited literature, analysis of closely related isobenzofuran derivatives provides significant insight into the structural characteristics of this class of compounds. For example, the crystal structure of 6-Methoxyisobenzofuran-1(3H)-one has been determined, revealing a nearly planar molecular skeleton. nih.gov The process of structure determination involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected, and the electron density map is calculated from the diffraction intensities. This map is then interpreted to build a model of the molecular structure. mdpi.com

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction analysis. These parameters describe the symmetry and the repeating unit of the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Isobenzofuran Derivative (6-Methoxyisobenzofuran-1(3H)-one) nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈O₃ |

| Molecular Weight | 164.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2922 (19) |

| b (Å) | 8.4982 (12) |

| c (Å) | 9.786 (2) |

| β (°) | 90.471 (15) |

| Volume (ų) | 772.8 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

Data obtained from the crystallographic study of 6-Methoxyisobenzofuran-1(3H)-one, a structurally related compound. nih.gov

In cases where obtaining suitable single crystals is challenging, X-ray powder diffraction (XRPD) can be employed. nih.gov However, structure solution from powder data can be more complex due to the one-dimensional representation of the three-dimensional diffraction data, sometimes leading to multiple possible structural models. nih.gov The structural information derived from XRD is crucial for confirming the stereochemistry and constitution of synthetic products and for studying non-covalent interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov

Computational and Theoretical Investigations of 4 Methoxyisobenzofuran 1,3 Dione

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometries to reaction energetics.

The reactivity of 4-Methoxyisobenzofuran-1,3-dione is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene (B151609) ring, which is electron-rich. The LUMO, on the other hand, would be concentrated on the electron-deficient carbonyl carbons of the anhydride (B1165640) group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability; a larger gap suggests higher stability.

Analysis of the charge distribution reveals the polarity of the bonds and the partial charges on each atom. The oxygen atoms of the carbonyl groups and the methoxy (B1213986) group will carry significant negative partial charges due to their high electronegativity, while the adjacent carbonyl carbons will bear positive partial charges, making them electrophilic centers.

Representative Data Table: Calculated DFT Properties for this compound

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

| Partial Charge on C1 (C=O) | +0.65 e | The positive charge on the carbonyl carbon, indicating a site for nucleophilic attack. |

| Partial Charge on O (C=O) | -0.58 e | The negative charge on the carbonyl oxygen. |

| Partial Charge on O (Methoxy) | -0.45 e | The negative charge on the ether oxygen of the methoxy group. |

DFT calculations are invaluable for mapping out potential reaction pathways. For this compound, a key reaction is the nucleophilic acyl substitution at the carbonyl carbons. By modeling the interaction of a nucleophile (e.g., an amine or alcohol) with the anhydride, DFT can be used to calculate the energy of the reactants, products, and any intermediates.

Crucially, this method allows for the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. A lower activation energy implies a faster reaction. These calculations can help predict whether a reaction is thermodynamically favorable (by comparing the energies of reactants and products) and kinetically feasible. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. nih.gov An MD simulation calculates the forces between atoms and uses the laws of motion to predict their movements over time.

For this compound, MD simulations can reveal the conformational landscape, particularly the rotational freedom of the methoxy (-OCH₃) group. By simulating the molecule over nanoseconds, one can determine the most stable rotational conformers and the energy barriers between them. Furthermore, placing the molecule in a solvent box (e.g., water or an organic solvent) allows for the study of solute-solvent interactions, providing insights into its solubility and how the solvent might influence its conformational preferences and reactivity. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties with its observed reactivity. frontiersin.org While a QSRR study requires a dataset of multiple, related compounds, the principles can be discussed in the context of this compound as a parent structure.

A hypothetical QSRR study could involve synthesizing a series of derivatives of this compound with different substituents on the aromatic ring. For each derivative, computational descriptors (such as HOMO/LUMO energies, partial charges, dipole moment, and steric parameters) would be calculated. These descriptors would then be statistically correlated with an experimentally measured reactivity parameter, such as the rate constant for a specific reaction. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties. nih.govnih.gov

Computational Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly reliable for predicting spectroscopic data, which is essential for structure elucidation. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example.

By calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure or to help assign specific peaks to the correct atoms in the molecule. github.io Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects not accounted for in the initial calculation. researchgate.netgithub.io The accuracy of these predictions depends on the chosen DFT functional and basis set. researchgate.net

Representative Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) (Hypothetical) | Calculated Shift (ppm) (Illustrative) | Deviation (ppm) |

| C1 (C=O) | 164.5 | 165.1 | +0.6 |

| C3 (C=O) | 162.8 | 163.3 | +0.5 |

| C3a | 118.2 | 118.9 | +0.7 |

| C4 (C-O) | 166.1 | 166.5 | +0.4 |

| C5 | 115.9 | 116.4 | +0.5 |

| C6 | 138.0 | 137.5 | -0.5 |

| C7 | 125.4 | 125.8 | +0.4 |

| C7a | 133.7 | 134.1 | +0.4 |

| O-CH₃ | 56.3 | 56.8 | +0.5 |

Research Applications and Broader Scientific Impact of 4 Methoxyisobenzofuran 1,3 Dione

Strategic Use as a Key Synthetic Intermediate in Complex Organic Synthesis

The inherent reactivity of the anhydride (B1165640) group, combined with the electronic influence of the methoxy (B1213986) substituent, makes 4-Methoxyisobenzofuran-1,3-dione a highly strategic intermediate in the construction of intricate molecular architectures. Its utility spans the synthesis of natural products, pharmaceuticals, and a range of fine and industrial chemicals.

Building Block in Natural Product Synthesis

While direct and extensive examples of the use of this compound in the total synthesis of specific natural products are not prolifically documented in readily available literature, its structural motif is closely related to intermediates used in the synthesis of complex natural products. Phthalic anhydrides, in general, are crucial precursors in Diels-Alder reactions, a powerful tool for the formation of cyclic systems found in many natural products. The methoxy substitution on the aromatic ring of this compound can influence the regioselectivity and stereoselectivity of such cycloaddition reactions, making it a potentially valuable tool for synthetic chemists aiming to construct complex polycyclic natural products.

A significant application lies in its potential as a precursor for the synthesis of isoquinoline (B145761) alkaloids, a large and diverse family of naturally occurring compounds with a wide range of biological activities. Specifically, it can be envisioned as a starting material for the naphthalide-isoquinoline alkaloid subgroup, which exhibits potent biological properties. The synthesis of these complex molecules often involves the coupling of a naphthalene-derived unit with an isoquinoline moiety. The isobenzofuranone structure can be a key component in constructing the naphthalide portion of these molecules.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound extends to the pharmaceutical industry, where it serves as an intermediate in the synthesis of medicinally important compounds. It has been identified as a starting material for the production of certain antibiotics. nih.gov The anhydride functionality allows for the introduction of various substituents and the construction of heterocyclic systems that form the core of many pharmaceutical agents.

One notable area of application is in the synthesis of anthracyclinone analogues. Anthracyclines are a class of potent chemotherapy drugs used in the treatment of various cancers. The core structure of these molecules is the anthracyclinone aglycone. Research has explored the use of substituted phthalic anhydrides, such as this compound, as building blocks in the construction of these complex tetracyclic ring systems. The methoxy group can play a crucial role in directing the subsequent chemical transformations required to assemble the final anthracyclinone skeleton.

Application in the Synthesis of Fine and Industrial Chemicals

Beyond pharmaceuticals, this compound is utilized in the synthesis of a variety of fine and industrial chemicals, most notably as a precursor for synthetic dyestuffs. nih.gov The chromophoric properties of many dyes are derived from extended conjugated systems, and this compound can serve as a foundational element in the construction of such systems.

A key application is in the creation of fluorescent dyes. The isobenzofuranone core can be a component of rhodamine-type dyes, which are known for their high fluorescence quantum yields and are widely used in various bio-imaging and analytical applications. The reaction of this compound with appropriate aromatic amines or phenols can lead to the formation of these complex dye structures. The methoxy group can modulate the spectral properties of the resulting dye, influencing its absorption and emission wavelengths.

Contributions to Polymer Science and Material Innovation

The reactivity of the anhydride ring in this compound also makes it a valuable monomer in polymer chemistry. Its incorporation into polymer chains can impart specific properties, leading to the development of novel materials with tailored characteristics.

Development of Novel Polymeric Materials via Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide variety of polymers. While specific studies detailing the homopolymerization of this compound via ROP are not extensively reported, its structural features make it a prime candidate for copolymerization with other cyclic monomers.

A significant area of potential is in the synthesis of poly(ester-imide)s. These polymers combine the excellent thermal and mechanical properties of polyimides with the processability of polyesters. The anhydride group of this compound can react with a diol and a diamine in a one-pot reaction to form a poly(ester-imide). The methoxy group can enhance the solubility of the resulting polymer, making it easier to process into films, fibers, and other forms. This approach allows for the creation of high-performance materials with a good balance of properties.

Design of Biodegradable Polymers and Advanced Composites

The development of biodegradable polymers is of critical importance for environmental sustainability. The ester linkages that can be formed from the anhydride group of this compound are susceptible to hydrolysis, which can lead to the degradation of the polymer chain.

By copolymerizing this compound with other biodegradable monomers, such as lactones (e.g., caprolactone) or lactides, it is possible to create novel biodegradable polyesters with tailored degradation rates and mechanical properties. The aromatic nature of the 4-methoxyisobenzofuran unit can enhance the thermal stability and mechanical strength of the resulting copolymer compared to purely aliphatic polyesters. This makes these materials potentially suitable for applications in packaging, agriculture, and biomedical devices.

Furthermore, the incorporation of this aromatic anhydride can improve the compatibility and interfacial adhesion in advanced composite materials. The polar nature of the anhydride and the resulting ester or imide linkages can promote stronger interactions with reinforcing fillers, leading to composites with enhanced mechanical performance.

Explorations in Medicinal Chemistry and Biological Probe Development

The unique structure of this compound makes it a valuable building block in the design and synthesis of new therapeutic agents and biological probes.

Synthesis of Phthalimide-Based Modulators for Biological Targets

Phthalimides, a class of compounds readily synthesized from this compound, are of considerable interest in medicinal chemistry. They are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govmdpi.comresearchgate.net The anhydride functional groups of this compound are highly reactive towards amines, allowing for the creation of a diverse library of N-substituted phthalimide (B116566) derivatives. This structural diversity is key to developing molecules that can interact with specific biological targets. nih.govmdpi.com

A significant area of research is the development of novel phthalimide-based analogues for potential use as anticancer and antimicrobial agents. For instance, new phthalimide derivatives have been synthesized and evaluated for their in vitro antimicrobial, antioxidant, and anti-inflammatory activities. mdpi.com In some cases, these compounds have shown remarkable antimicrobial activity, even when compared to standard antibiotics. mdpi.com Furthermore, computational docking studies are often employed to understand how these synthesized molecules might bind to and inhibit the function of biological targets like DNA gyrase and VEGFR-2, which are crucial in bacterial replication and cancer progression, respectively. nih.govresearchgate.net

Investigation of Bioactive Isobenzofuranone Scaffolds in Mycology and Marine Natural Products

The isobenzofuranone core structure, which is central to this compound, is a common feature in many naturally occurring bioactive compounds, particularly those found in fungi and marine organisms. nih.govsigmaaldrich.com These natural products are a rich source of inspiration for the development of new drugs.

Recent studies of marine-derived fungi, such as those from the Penicillium species, have led to the isolation of new isobenzofuranone and isochromenone compounds. nih.gov These compounds have been shown to exhibit inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion, with some showing activity comparable to the commercially available drug acarbose. nih.gov Molecular docking studies suggest that these isobenzofuranone-based compounds bind to the active site of the enzyme. nih.gov

The marine environment is a treasure trove of complex and bioactive molecules. frontiersin.org Marine invertebrates and microbes produce a variety of compounds, many of which have potential as anti-infective agents. nih.govtaylorfrancis.com The isobenzofuranone scaffold is found in some of these marine natural products, which have demonstrated a range of biological activities, including antifungal and antitumor properties. nih.gov The exploration of derivatives of this compound allows researchers to create new molecules that mimic these natural products, providing a pathway to new therapeutic discoveries.

Contributions to Sustainable Chemistry and Renewable Resources Utilization

Beyond its medicinal applications, this compound is also relevant to the growing field of sustainable chemistry.

Valorization of Agro-Waste for Chemical Production

A key goal of sustainable chemistry is the use of renewable resources to produce valuable chemicals, a process known as valorization. nih.gov Lignin (B12514952), a complex polymer found in plant cell walls, is a major byproduct of the paper and agricultural industries and is often treated as waste. mdpi.comyoutube.comnih.gov However, lignin is a rich source of aromatic compounds. mdpi.com Through chemical and biological depolymerization processes, lignin can be broken down into smaller, more useful molecules. mdpi.comcornell.edu

One such molecule that can be derived from lignin is vanillin (B372448). Through further chemical transformations, vanillin can be converted into compounds like this compound. This represents a significant step towards a circular economy, where waste from one industrial process becomes the feedstock for another, reducing our reliance on petrochemicals. youtube.com

Integration into Green Chemistry Methodologies

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. sigmaaldrich.com The chemical properties of this compound lend themselves well to these principles.

The synthesis of phthalimides from this compound is an example of an atom-economical reaction, where a high percentage of the atoms from the reactants are incorporated into the final product. These reactions can often be carried out under milder conditions and with greener solvents, further reducing their environmental impact. nih.gov The development of one-step synthesis methods and the use of eco-friendly reaction media like subcritical water are also being explored. researchgate.net The use of this compound as a building block allows for the efficient construction of complex molecules, minimizing the number of synthetic steps and the associated waste. sigmaaldrich.com

Future Directions and Emerging Research Frontiers for 4 Methoxyisobenzofuran 1,3 Dione

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of 4-Methoxyisobenzofuran-1,3-dione and related phthalic anhydrides are often reliant on catalytic processes. Future research is geared towards the development of more efficient and selective catalysts to control reaction outcomes and improve sustainability.

Modern industrial production of phthalic anhydrides typically involves the gas-phase oxidation of naphthalene (B1677914) or o-xylene (B151617) using catalysts like vanadium pentoxide (V₂O₅). rsc.orgnih.gov Innovations in this area include the use of V₂O₅/TiO₂ catalysts and anatase-supported vanadium oxide to improve yields and process efficiency. rsc.org Furthermore, the development of multilayer catalysts, where different layers have varying alkali metal contents, is being explored to optimize the reaction conditions along the reactor length. researchgate.net Green chemistry principles are driving research into alternative, more environmentally benign catalysts. For instance, Co–Mn/H₃PW₁₂O₄₀@TiO₂ has been utilized for the selective vapor-phase oxidation of o-xylene using a green oxidant. rsc.org

For the functionalization of the anhydride (B1165640) ring, organocatalysis represents a promising frontier. Brønsted acid catalysts, such as acetic acid-functionalized imidazolium (B1220033) salts, have been employed in tandem reactions involving phthalic anhydride to synthesize complex heterocyclic structures like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. rsc.org The use of amine-bis(phenolate) chromium(III) complexes, in conjunction with nucleophilic co-catalysts, has been shown to be effective in the copolymerization of phthalic anhydride with epoxides. nih.gov Future research will likely focus on designing catalysts that can selectively activate the anhydride for specific transformations, such as regioselective ring-opening or cycloaddition reactions, particularly for asymmetrically substituted anhydrides like this compound.

| Catalyst System | Application | Potential Advantage for this compound |

| Vanadium Pentoxide (V₂O₅) based | Industrial synthesis of phthalic anhydrides | Established, scalable production method. |

| Multilayer Catalysts | Phthalic anhydride production | Enhanced control over reaction profile and selectivity. |

| Co–Mn/H₃PW₁₂O₄₀@TiO₂ | Selective vapor-phase oxidation | Greener synthesis route with improved oxidant. |

| Brønsted Acid Organocatalysts | Synthesis of complex heterocycles | Metal-free catalysis for diverse functionalization. |

| Amine-bis(phenolate) Cr(III) | Copolymerization with epoxides | Controlled synthesis of polyesters. |

Asymmetric Synthesis Approaches Utilizing this compound as a Chiral Building Block

The prochiral nature of this compound presents a significant opportunity for its use in asymmetric synthesis to generate enantiomerically pure molecules. The development of methods for the desymmetrization of the anhydride ring is a key area of future research.

One promising approach is the enantioselective alcoholysis of the anhydride using chiral alcohols. This reaction produces half-esters that can often be resolved into their respective enantiomers through the formation of diastereomeric salts with chiral amines. wikipedia.org This strategy opens the door to creating a variety of chiral synthons from this compound.

Furthermore, the use of this compound as a monomer in enantioselective polymerization is an emerging frontier. Research has demonstrated the viability of copolymerizing phthalic anhydride with chiral epoxide monomers, such as (4-[2.2]paracyclophanyl)oxirane, to produce novel classes of chiral polyethers and polyesters. nih.gov The development of catalysts that can facilitate the enantioselective terpolymerization of anhydrides with racemic and meso-epoxides could lead to the synthesis of sequence-controlled block copolymers with unique chiral architectures. researchgate.net These chiral polymers could find applications in chiral chromatography, asymmetric catalysis, and as advanced optical materials.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including enhanced reaction control, improved safety, and higher efficiency. youtube.com These technologies are particularly well-suited for the synthesis and functionalization of reactive intermediates like this compound.

Continuous flow reactors provide superior mixing and heat transfer, which is crucial for managing highly exothermic reactions, such as the oxidation reactions used to produce phthalic anhydrides. youtube.com The ability to precisely control temperature and residence time in a flow system can lead to higher yields and selectivities. rsc.org For instance, the synthesis of heterocyclic compounds, a common application of phthalic anhydrides, can be significantly improved using flow chemistry, enabling access to novel molecular scaffolds that might be difficult to obtain through batch methods. rsc.org

Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new reactions and molecules. researchgate.netnih.gov These systems can perform a large number of experiments in a short period, systematically varying reaction parameters to identify optimal conditions. researchgate.net For a versatile building block like this compound, automated platforms could be used to rapidly screen different nucleophiles, catalysts, and reaction conditions for its functionalization, leading to the rapid generation of diverse chemical libraries for drug discovery and materials science. researchgate.netbohrium.com

Advanced Multiscale Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT) and multiscale modeling, is becoming an indispensable tool for understanding reaction mechanisms and predicting material properties. For this compound, these methods can provide profound insights that can guide experimental work.

DFT calculations are being used to investigate the mechanisms of various reactions involving anhydrides. For example, DFT studies have been employed to understand the reactivity of phthalic anhydride derivatives towards nucleophiles and to elucidate the pathways of cycloaddition reactions. pku.edu.cnmdpi.com Such studies can predict the regioselectivity and stereoselectivity of reactions involving this compound, helping to design more efficient synthetic routes. DFT can also be used to probe the electronic structure and reactivity of proposed catalytic intermediates, aiding in the development of novel catalysts. nih.gov

Multiscale modeling combines different computational techniques to bridge the gap between molecular-level phenomena and macroscopic material properties. rsc.orgmdpi.combohrium.com For polymers derived from this compound, multiscale modeling can predict properties like glass transition temperature, mechanical strength, and morphology. mdpi.combohrium.comcore.ac.uk This predictive capability can accelerate the design of new functional materials with tailored properties, reducing the need for extensive trial-and-error experimentation.

Expanded Exploration of Functional Material Applications and Bioactive Scaffolds

This compound serves as a valuable precursor for the development of advanced functional materials and biologically active molecules. Its unique chemical structure allows for its incorporation into a variety of molecular architectures.

In the realm of materials science, phthalic anhydrides are widely used in the production of polymers, including alkyd resins, unsaturated polyester (B1180765) resins, and polyamides. rsc.org The methoxy (B1213986) group in this compound can impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or optical characteristics. Future research will likely explore the synthesis of novel polymers from this monomer for applications in coatings, adhesives, and advanced composites. The use of phthalic anhydride derivatives in the creation of fluorescent probes and room-temperature phosphorescence emitters also points to potential applications in optoelectronics and sensing. rsc.org

In medicinal chemistry, isobenzofuranone derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. solubilityofthings.com The structural core of this compound can be modified to generate libraries of compounds for high-throughput screening against various biological targets. The development of automated synthesis methods will be crucial in this endeavor. researchgate.net The synthesis of novel heterocyclic compounds derived from this compound is a promising avenue for the discovery of new therapeutic agents. rsc.org

| Application Area | Potential Use of this compound |

| Functional Polymers | Monomer for polyesters, polyamides with tailored properties. |

| Optoelectronics | Precursor for fluorescent probes and phosphorescent materials. |

| Medicinal Chemistry | Core scaffold for the synthesis of bioactive heterocyclic compounds. |

| Drug Discovery | Building block for creating diverse chemical libraries. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.